Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
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Overview
Description
Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H5F3O3. It is also known by its IUPAC name, 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione. This compound is characterized by the presence of a trifluoromethyl group and a furan ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its cytotoxic activity against human cultured tumor and normal cells.
Industry: Used in the synthesis of fluorinated compounds and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. It has been reported to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria, indicating its potential impact on cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in structure but with a fluorophenyl group instead of a furan ring.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a furan ring.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Another name for the same compound.
Uniqueness
The presence of both a trifluoromethyl group and a furan ring in 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione makes it unique compared to other similar compounds. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various scientific and industrial applications .
Properties
CAS No. |
921603-23-8 |
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Molecular Formula |
C12H14F3NO4 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H5F3O3.C4H9NO/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-3-6-4-2-5-1/h1-3H,4H2;5H,1-4H2 |
InChI Key |
ZCGARKJJLFBBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1=COC(=C1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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